1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea
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Overview
Description
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is a versatile chemical compound with a unique structure that holds significant potential in various scientific fields. Its molecular formula is C13H21NO3S2, and it is known for its applications in drug discovery, material synthesis, and other areas of scientific research.
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves several steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with phenethyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the urea group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogens or other substituents can be introduced using appropriate reagents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins on cell surfaces, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea can be compared with other similar compounds such as:
2-Hydroxy-2-methylpropanenitrile: Known for its use in organic synthesis and as a precursor for various chemical reactions.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide: A compound with similar structural features but different applications in scientific research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(18,11-19-2)10-16-13(17)15-9-8-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOHSMSXHNAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=CC=C1)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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